Methyl 5-(carbamothioylamino)-2-methoxybenzoate
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Overview
Description
Methyl 5-(carbamothioylamino)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a carbamothioylamino group attached to a benzoate core
Scientific Research Applications
Methyl 5-(carbamothioylamino)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 5-(carbamothioylamino)-2-methoxybenzoate, also known as Carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is a fungicide and its main use is in plant protection .
Mode of Action
Carbendazim operates by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This substance is aneugenic and causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .
Biochemical Pathways
It’s worth noting that many bioactive compounds, including indole derivatives, have been found to interact with multiple receptors and influence a variety of biological pathways .
Pharmacokinetics
After administration, Carbendazim is eliminated through the urine. In a study where male and female rats were given gavage doses of radioactively labelled Carbendazim, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .
Result of Action
The result of Carbendazim’s action is primarily seen in its aneugenic effects. It causes aneuploidy and polyploidy in germ cells and somatic cells, which can lead to various biological effects .
Action Environment
: Carbendazim - Wiley Online Library : A brief review of the biological potential of indole derivatives
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which share a similar structure, have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to undergo various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Methyl 5-(carbamothioylamino)-2-methoxybenzoate at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages
Metabolic Pathways
It is known that one-carbon metabolism is a central metabolic pathway involved in the synthesis and recycling of several amino acids
Transport and Distribution
Similar compounds have been shown to be transported and distributed via various mechanisms
Subcellular Localization
The subcellular localization of similar compounds has been studied, revealing diverse localizations and effects on activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(carbamothioylamino)-2-methoxybenzoate typically involves the reaction of 5-amino-2-methoxybenzoic acid with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(carbamothioylamino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
- Methyl 5-(aminocarbonylamino)-2-methoxybenzoate
- Methyl 5-(methylcarbamothioylamino)-2-methoxybenzoate
- Methyl 5-(ethylcarbamothioylamino)-2-methoxybenzoate
Comparison: Methyl 5-(carbamothioylamino)-2-methoxybenzoate is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
methyl 5-(carbamothioylamino)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-14-8-4-3-6(12-10(11)16)5-7(8)9(13)15-2/h3-5H,1-2H3,(H3,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOAARYOPJXTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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